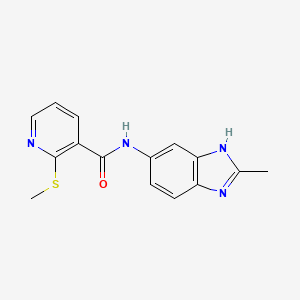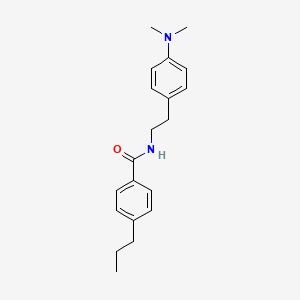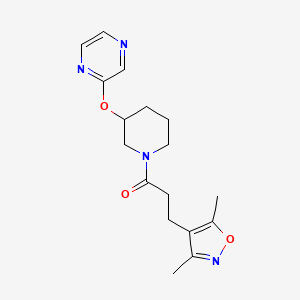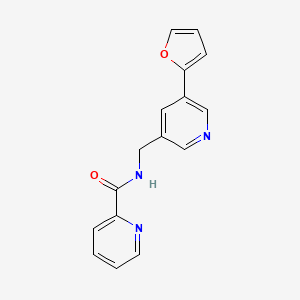
N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as MBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MBP is a benzodiazepine derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is not fully understood. However, it is believed to exert its effects through the modulation of GABA receptors, which are involved in the regulation of neuronal excitability. N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to enhance the binding of GABA to its receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to possess anticonvulsant properties, as well as anxiolytic and sedative effects. Additionally, N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been investigated for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced cell death.
Advantages and Limitations for Lab Experiments
N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound, making it easy to handle and store. Additionally, its synthesis is straightforward and can be performed using readily available reagents. However, one limitation of N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide. One area of interest is its potential use as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation into its mechanism of action could provide valuable insights into the regulation of GABA receptors. Finally, the development of more efficient synthesis methods for N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide could facilitate its use in larger-scale studies.
Synthesis Methods
The synthesis of N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide involves the condensation of 2-amino-5-methyl-1,3-benzodiazole and 2-(methylsulfanyl)pyridine-3-carboxylic acid, followed by the addition of an appropriate coupling agent. The resulting compound is purified through column chromatography, yielding N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide as a white powder.
Scientific Research Applications
N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including anticonvulsant, anxiolytic, and sedative effects. Additionally, N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been investigated for its potential use as a neuroprotective agent, as well as its ability to modulate GABA receptors.
properties
IUPAC Name |
N-(2-methyl-3H-benzimidazol-5-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-9-17-12-6-5-10(8-13(12)18-9)19-14(20)11-4-3-7-16-15(11)21-2/h3-8H,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCDVJREMGMWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2780637.png)


![N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2780640.png)

![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2780643.png)
![1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2780645.png)
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2780649.png)



![5-(2-(3,4-dichlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2780655.png)

